![molecular formula C13H14F3N B12615512 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- CAS No. 909397-17-7](/img/structure/B12615512.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a trifluoromethyl group. The presence of the 4-methylphenyl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The trifluoromethyl group or the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its bicyclic structure and functional groups could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industry
In industrial applications, 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- can be used in the production of specialty chemicals, agrochemicals, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, where it can exert its effects. The trifluoromethyl group may enhance its binding affinity and stability. Pathways involved in its mechanism of action could include enzyme inhibition, receptor modulation, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the 4-methylphenyl and trifluoromethyl groups, making it less complex.
1-(4-Methylphenyl)-3-(trifluoromethyl)-cyclohexane: Similar in having the phenyl and trifluoromethyl groups but lacks the bicyclic structure.
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl): Similar but lacks the trifluoromethyl group.
Uniqueness
The uniqueness of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- lies in its combination of a bicyclic structure with both a 4-methylphenyl group and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
909397-17-7 |
|---|---|
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c1-9-2-4-10(5-3-9)12-6-11(12)7-17(8-12)13(14,15)16/h2-5,11H,6-8H2,1H3 |
InChI Key |
DFJIFTKRTMEQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CN(C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
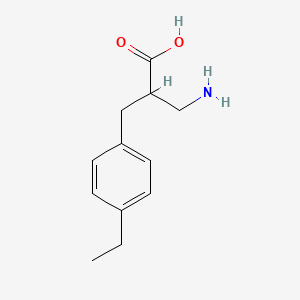
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
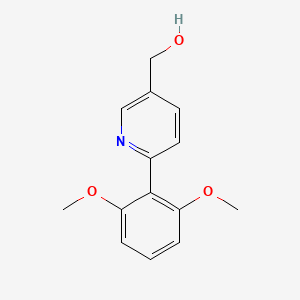
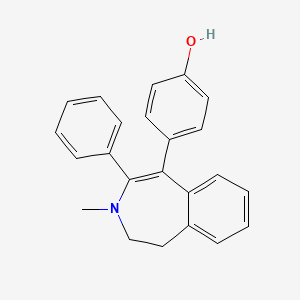
![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
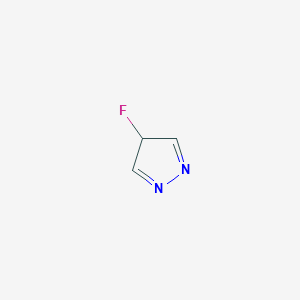

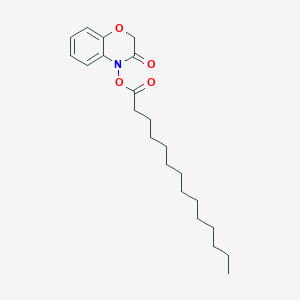
![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
